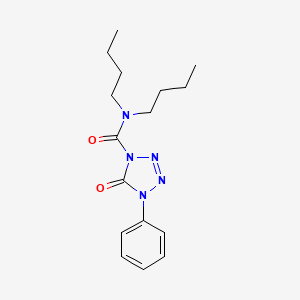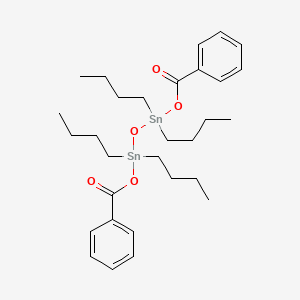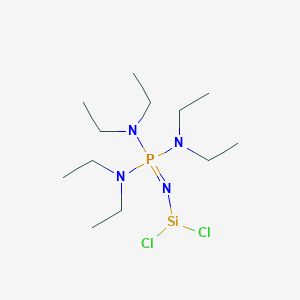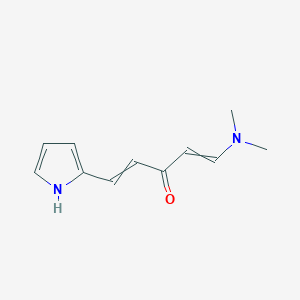
N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide is a synthetic organic compound belonging to the tetrazole family Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cycloaddition of nitrile intermediates with azides, followed by subsequent functional group modifications. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide: shares similarities with other tetrazole derivatives, such as 5-substituted tetrazoles and 1H-tetrazoles.
Imidazole derivatives: These compounds also exhibit diverse biological activities and are used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Propiedades
Número CAS |
113963-89-6 |
|---|---|
Fórmula molecular |
C16H23N5O2 |
Peso molecular |
317.39 g/mol |
Nombre IUPAC |
N,N-dibutyl-5-oxo-4-phenyltetrazole-1-carboxamide |
InChI |
InChI=1S/C16H23N5O2/c1-3-5-12-19(13-6-4-2)15(22)21-16(23)20(17-18-21)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
Clave InChI |
IABQPPDYWYCTMK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)N1C(=O)N(N=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)
![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)

![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)


![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)


![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)

